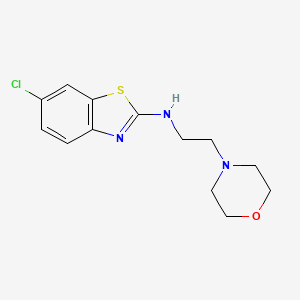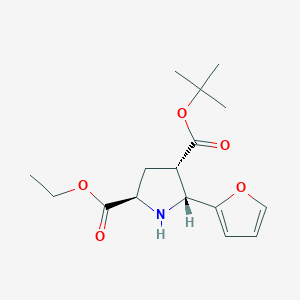
4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate
Overview
Description
4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate, also known as TBED, is an organic compound belonging to the pyrrolidine family. It is a highly versatile molecule that can be used as a building block for a variety of pharmaceuticals, agrochemicals, and other industrial compounds. TBED has been the subject of numerous scientific studies and is of particular interest to researchers due to its unique properties.
Scientific Research Applications
4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate has a variety of scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, 4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate has been used in the synthesis of other industrial compounds, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate is not fully understood. However, it is believed to act as a proton donor, donating protons to other molecules. This can result in a variety of effects, such as the inhibition of enzymes or the activation of receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate are not fully understood. However, it is believed to have anti-inflammatory and antioxidant properties. In addition, it has been shown to inhibit the growth of certain bacteria, suggesting it may have some antibacterial properties.
Advantages and Limitations for Lab Experiments
The main advantage of 4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate for laboratory experiments is its versatility. It can be used as a starting material for a variety of synthesis reactions and can be used to synthesize a variety of compounds. However, it can be difficult to isolate and purify 4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate, as it is a highly reactive compound. In addition, it has a relatively low boiling point, making it difficult to handle in some laboratory settings.
Future Directions
There are a number of possible future directions for research into 4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate. For example, further research could be conducted into its mechanism of action and biochemical and physiological effects. In addition, research could be conducted into the synthesis of new compounds using 4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate as a starting material. Finally, research could be conducted into the development of new methods for the isolation and purification of 4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate.
properties
IUPAC Name |
4-O-tert-butyl 2-O-ethyl (2R,4S,5R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-20-15(19)11-9-10(14(18)22-16(2,3)4)13(17-11)12-7-6-8-21-12/h6-8,10-11,13,17H,5,9H2,1-4H3/t10-,11+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXVIECQDKYSBE-DMDPSCGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(N1)C2=CC=CO2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]([C@@H](N1)C2=CC=CO2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387688.png)
![tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387689.png)
![[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol](/img/structure/B1387690.png)
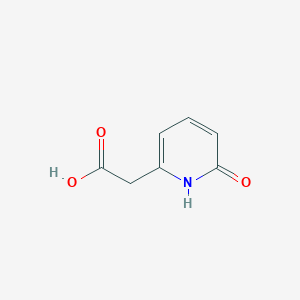
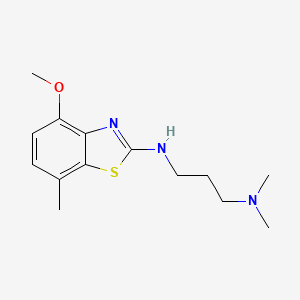
![7-chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387696.png)
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1387698.png)
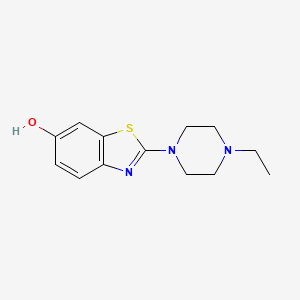
![6-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1387700.png)


![3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid](/img/structure/B1387703.png)
